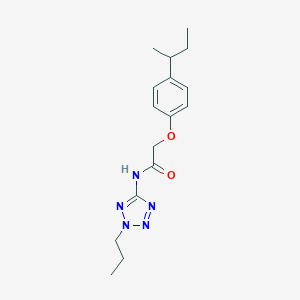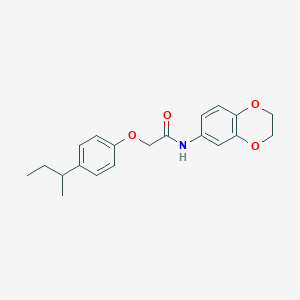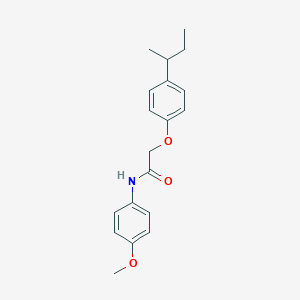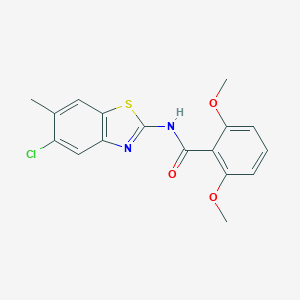![molecular formula C9H10BrN3OS B251569 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide](/img/structure/B251569.png)
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide, also known as BMAA, is a non-protein amino acid that has been identified in various species of cyanobacteria, including those found in freshwater and marine ecosystems. BMAA has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide is believed to exert its toxic effects through the inhibition of glutamate uptake by astrocytes, leading to an accumulation of extracellular glutamate and subsequent excitotoxicity. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide has also been shown to induce oxidative stress and mitochondrial dysfunction, further contributing to neurodegeneration.
Biochemical and Physiological Effects:
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide has been shown to induce a range of biochemical and physiological effects, including the disruption of protein synthesis, the inhibition of glutamate uptake, and the induction of oxidative stress. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide has also been shown to induce the formation of protein aggregates, which are a hallmark of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide in lab experiments include its ability to induce neurodegeneration, making it a valuable tool for studying the mechanisms underlying these diseases. However, the limitations of using N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide include its potential toxicity to cells and the need for careful handling and disposal.
将来の方向性
Future research on N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide should focus on further elucidating its mechanisms of action and identifying potential therapeutic targets for the treatment of neurodegenerative diseases. Additionally, research should be conducted to determine the potential risks associated with exposure to N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide in the environment and food sources.
合成法
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide can be synthesized through various methods, including the reaction of L-serine with cyanamide and sodium sulfide. Another method involves the reaction of L-glutamine with sodium cyanide and sodium sulfide. However, the most common method used for the synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide involves the reaction of L-glutamine with sodium hypochlorite in the presence of copper ions.
科学的研究の応用
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide has been extensively studied in the scientific community due to its potential role in the development of neurodegenerative diseases. Research has shown that N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide can accumulate in the brain and cause damage to neurons, leading to the development of neurological disorders.
特性
分子式 |
C9H10BrN3OS |
|---|---|
分子量 |
288.17 g/mol |
IUPAC名 |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide |
InChI |
InChI=1S/C9H10BrN3OS/c1-5-7(10)3-4-8(11-5)13-9(15)12-6(2)14/h3-4H,1-2H3,(H2,11,12,13,14,15) |
InChIキー |
UVBBQLVHISMIRR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C)Br |
正規SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)


![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)






![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)